molecular formula C13H11ClO3S B1418342 4-(Phenoxymethyl)benzenesulfonyl chloride CAS No. 1002727-89-0

4-(Phenoxymethyl)benzenesulfonyl chloride

Cat. No. B1418342
M. Wt: 282.74 g/mol
InChI Key: ITLWVYCIZYWFNW-UHFFFAOYSA-N
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Description

4-(Phenoxymethyl)benzenesulfonyl chloride, also known as PMBS or PBSCl, is a chemical compound with the molecular formula C13H11ClO3S . It has a molecular weight of 282.74 g/mol .


Synthesis Analysis

The synthesis of benzenesulfonyl chloride derivatives, such as 4-(Phenoxymethyl)benzenesulfonyl chloride, typically involves the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves a reaction between benzene and chlorosulfuric acid .


Molecular Structure Analysis

The molecular structure of 4-(Phenoxymethyl)benzenesulfonyl chloride consists of 13 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom . The InChI Key is ITLWVYCIZYWFNW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-(Phenoxymethyl)benzenesulfonyl chloride is a solid substance with an off-white appearance . It has a melting point range of 96 - 96.5 °C .

Scientific Research Applications

Application in Solid-Phase Synthesis

4-(Phenoxymethyl)benzenesulfonyl chloride and its derivatives are employed in solid-phase synthesis. Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and benzenesulfonyl chlorides, are key intermediates in various chemical transformations. They are used to yield diverse privileged scaffolds through unusual rearrangements (Fülöpová & Soural, 2015).

Catalysis and Coupling Reactions

Benzenesulfonyl chlorides, including 4-(Phenoxymethyl)benzenesulfonyl chloride, play a significant role in palladium-catalysed coupling reactions. These reactions involve the use of benzenesulfonyl chlorides with enones and thiophene derivatives, enabling regioselective access to β-arylated thiophenes and conjugate addition products (Yuan et al., 2015); (Yuan & Doucet, 2014).

Solvolysis Studies

Solvolysis of benzenesulfonyl chlorides, including the derivatives of 4-(Phenoxymethyl)benzenesulfonyl chloride, has been extensively studied. These studies focus on understanding the kinetics and mechanism of solvolysis, providing insights into SN2 type mechanisms and solvent nucleophilicity (Kevill & D’Souza, 1999); (Robertson & Rossal, 1971).

Synthesis of Sulfonyl Chlorides

The synthesis of sulfonyl chlorides, including 4-(Phenoxymethyl)benzenesulfonyl chloride, is a key area of research. New methods for synthesizing these compounds have been developed, contributing to the field of organic synthesis and chemical engineering (Kim et al., 1992).

Application in Polymer Science

4-(Phenoxymethyl)benzenesulfonyl chloride derivatives are used in the synthesis of latent curing agents for epoxy resins. These compounds play a crucial role in improving the curing behavior and mechanical properties of polymers (Lei et al., 2015).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water, and contact with water liberates toxic gas .

properties

IUPAC Name

4-(phenoxymethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c14-18(15,16)13-8-6-11(7-9-13)10-17-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLWVYCIZYWFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656428
Record name 4-(Phenoxymethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenoxymethyl)benzenesulfonyl chloride

CAS RN

1002727-89-0
Record name 4-(Phenoxymethyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002727-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenoxymethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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